molecular formula C11H11NOS B2786316 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one CAS No. 1095051-83-4

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B2786316
CAS No.: 1095051-83-4
M. Wt: 205.28
InChI Key: CIPBLWZURGPAOC-UHFFFAOYSA-N
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Description

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl phenyl ketone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the biological activities of thiazole derivatives.

    Industrial Applications: It can be used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2,3-dihydro-1,3-thiazol-2-one: Lacks the ethyl group at the 5-position.

    5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one: Contains a methyl group instead of an ethyl group at the 5-position.

    5-Ethyl-2,3-dihydro-1,3-thiazol-2-one: Lacks the phenyl group at the 4-position.

Uniqueness

5-Ethyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of both the ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

IUPAC Name

5-ethyl-4-phenyl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-2-9-10(12-11(13)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBLWZURGPAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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